molecular formula C19H21FN2O4S B2753588 3-fluoro-4-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 946270-17-3

3-fluoro-4-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No. B2753588
CAS RN: 946270-17-3
M. Wt: 392.45
InChI Key: NQWZURUXOJLLMZ-UHFFFAOYSA-N
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Description

The compound “3-fluoro-4-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common functional group in many pharmaceutical drugs . The molecule also contains a 2-oxo-1,2,3,4-tetrahydroquinoline group, which is a type of heterocyclic compound. The presence of a fluorine atom and a methoxy group on the benzene ring could potentially influence the molecule’s reactivity and biological activity.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroquinoline ring, the introduction of the sulfonamide group, and the addition of the fluorine and methoxy groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The benzenesulfonamide group could potentially undergo a variety of reactions, including substitution and elimination reactions. The tetrahydroquinoline ring might also participate in various reactions, depending on the specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and stability .

Scientific Research Applications

Molecular Interactions and Structural Analysis

  • Intramolecular and Intermolecular Interactions : A study by Gelbrich, Haddow, and Griesser (2011) on a related compound highlights the significance of intramolecular N—H⋯O=S interaction and intermolecular N—H⋯O=C hydrogen bonds, which lead to the formation of hydrogen-bonded chains. Such molecular interactions are crucial for understanding the structural stability and reactivity of sulfonamide derivatives in various chemical environments Gliquidone.

Photodynamic Therapy and Fluorescence

  • Photodynamic Therapy Application : Pişkin, Canpolat, and Öztürk (2020) investigated new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for their photophysical and photochemical properties. These compounds exhibit promising applications in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties Zinc Phthalocyanine.

Antiviral and Antitumor Properties

  • Anti-Dengue Virus Activity : Lee et al. (2017) synthesized diarylpyrazolylquinoline derivatives, including compounds structurally similar to the query molecule, demonstrating potent anti-dengue virus activity. This research emphasizes the potential of such derivatives as antiviral agents Diarylpyrazolylquinoline Derivatives.

  • Antitumor Activity : Alqasoumi et al. (2010) explored tetrahydroquinoline derivatives bearing the sulfonamide moiety for their in vitro antitumor activity, underscoring the therapeutic potential of these compounds against various cancer types Tetrahydroquinoline Derivatives.

Fluorescent Probes for Metal Ions

  • Zinc(II) Detection : Kimber et al. (2003) synthesized analogues related to the Zinquin ester, a specific fluorophore for Zn(II), providing insights into the design of fluorescent probes for metal ion detection. The study highlights the role of methoxy and sulfonyl groups in modulating the fluorescent properties of such compounds Zinquin-Related Fluorophore.

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and biological activity. Potential applications could include its use as a pharmaceutical drug or a chemical intermediate .

properties

IUPAC Name

3-fluoro-4-methoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c1-3-10-22-17-7-5-14(11-13(17)4-9-19(22)23)21-27(24,25)15-6-8-18(26-2)16(20)12-15/h5-8,11-12,21H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWZURUXOJLLMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-4-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

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